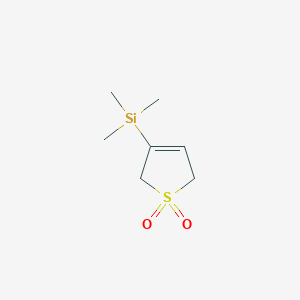
3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a thiophene ring. This compound is notable for its unique structural properties, which include a silicon atom bonded to three methyl groups and a thiophene ring with a dione functionality. The trimethylsilyl group imparts chemical inertness and a large molecular volume, making it useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of a thiophene derivative with a trimethylsilylating agent. Common reagents used for introducing the trimethylsilyl group include trimethylsilyl chloride and hexamethyldisilazane. The reaction conditions often require the presence of a base such as triethylamine or pyridine to neutralize the by-products .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as ammonium chloride or lithium chloride can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various functionalized thiophene derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is used as a building block for the synthesis of more complex molecules. Its trimethylsilyl group serves as a protecting group for hydroxyl functionalities, allowing selective reactions to occur .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules . The thiophene ring and dione functionality can participate in various chemical reactions, contributing to the compound’s versatility .
類似化合物との比較
Trimethylsilylacetylene: Used in Sonogashira couplings as a protected form of acetylene.
Trimethylsilyl chloride: A common reagent for introducing the trimethylsilyl group into organic molecules.
Trimethylsilyl azide: Used in the synthesis of tetrazoles and azido alcohols.
Uniqueness: 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its combination of a trimethylsilyl group with a thiophene ring and dione functionality. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
104692-94-6 |
|---|---|
分子式 |
C7H14O2SSi |
分子量 |
190.34 g/mol |
IUPAC名 |
(1,1-dioxo-2,5-dihydrothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C7H14O2SSi/c1-11(2,3)7-4-5-10(8,9)6-7/h4H,5-6H2,1-3H3 |
InChIキー |
LNKRVTVHLGBBIN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)


![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)



![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)





